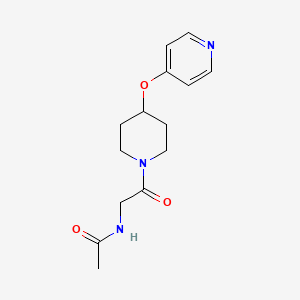

N-(2-oxo-2-(4-(pyridin-4-yloxy)piperidin-1-yl)ethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-oxo-2-(4-(pyridin-4-yloxy)piperidin-1-yl)ethyl)acetamide is a complex organic compound that features a piperidine ring substituted with a pyridinyl group and an acetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2-(4-(pyridin-4-yloxy)piperidin-1-yl)ethyl)acetamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-oxo-2-(4-(pyridin-4-yloxy)piperidin-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazolo derivatives, while substitution reactions can produce a variety of substituted piperidine compounds .

Wissenschaftliche Forschungsanwendungen

Neuropharmacological Applications

N-(2-oxo-2-(4-(pyridin-4-yloxy)piperidin-1-yl)ethyl)acetamide has shown promise in the field of neuropharmacology, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. Research indicates that piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to the pathophysiology of Alzheimer's disease. By inhibiting these enzymes, the compound may enhance cholinergic neurotransmission and improve cognitive function .

Case Study: Alzheimer's Disease

A study highlighted the efficacy of piperidine derivatives in improving brain exposure and dual inhibition of cholinesterases, which is crucial for developing treatments for Alzheimer's disease . The structure-activity relationship (SAR) studies indicated that modifications to the piperidine moiety can significantly affect the compound's potency and selectivity against these enzymes.

Antioxidant Properties

Compounds similar to this compound have demonstrated antioxidant properties. Antioxidants are vital in mitigating oxidative stress, which is implicated in various diseases, including cancer and cardiovascular disorders. The incorporation of pyridine and piperidine structures enhances the compound's ability to scavenge free radicals .

Drug Design and Development

The compound's unique structure makes it a candidate for structure-based drug design (SBDD). SBDD is a method that utilizes the three-dimensional structures of biological targets to design new therapeutic agents. This compound can serve as a lead compound for developing new drugs targeting specific receptors or enzymes involved in disease processes.

Application in Leishmaniasis Treatment

Research has explored the potential of compounds with similar scaffolds in treating leishmaniasis, a parasitic disease caused by Leishmania species. The structural features of this compound may be optimized to enhance efficacy against this disease through targeted modifications .

Biochemical Probes

The compound can also function as a biochemical probe to study various biological processes. By modifying its structure, researchers can investigate its interactions with specific proteins or pathways involved in cellular signaling or metabolic processes.

Wirkmechanismus

The mechanism of action of N-(2-oxo-2-(4-(pyridin-4-yloxy)piperidin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N,4-dimethyl-N-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}acetamide

- 4-(2-(7-methoxy-2-oxo-1,5-naphthyridin-1(2H)-yl)ethyl)-N-(4-nitrophenyl)piperazine-1-carboxamide

- N-(4-chlorophenyl)-4-(6-nitro-4-oxo-4H-benzo[e][1,3]thiazin-2-yl)piperazine-1-carbothioamide

Uniqueness

N-(2-oxo-2-(4-(pyridin-4-yloxy)piperidin-1-yl)ethyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring with a pyridinyl group and an acetamide moiety sets it apart from other similar compounds, potentially leading to unique interactions and applications.

Biologische Aktivität

N-(2-oxo-2-(4-(pyridin-4-yloxy)piperidin-1-yl)ethyl)acetamide is a complex organic compound with significant potential in pharmacological applications. This article explores its biological activity, synthesis, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C14H19N3O3. Its structure features a piperidine ring linked to a pyridinyl group and an acetamide moiety, contributing to its unique pharmacological properties. The compound's specific substitution pattern is crucial for its biological activity and reactivity in various chemical environments.

Synthesis

The synthesis of this compound typically involves multiple steps, beginning with the formation of the piperidine ring, followed by the introduction of the pyridinyl group and the acetamide moiety. Common methods include:

- Piperidine Preparation : Reaction of 4-hydroxypyridine with piperidine under basic conditions.

- Acetamide Formation : Acylation of the intermediate with acetic anhydride.

- Optimization : Use of continuous flow reactors in industrial settings to enhance yield and minimize by-products.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biological pathways, leading to potential therapeutic effects. Research indicates that it may influence cellular proliferation, apoptosis, and DNA repair mechanisms .

Pharmacological Applications

- Antiviral Activity : Studies have shown that compounds similar to this compound exhibit antiviral properties against several viruses, including HIV and hepatitis viruses. The compound's ability to inhibit viral replication has been documented in vitro, suggesting its potential as an antiviral agent .

- Anticancer Potential : Preliminary investigations indicate that this compound may possess anticancer properties. Its structural features allow it to interact with cancer cell pathways, potentially leading to reduced cell viability in certain cancer types .

- Neurological Effects : The compound's ability to cross the blood-brain barrier suggests potential applications in treating central nervous system disorders. Its interactions with neurotransmitter systems could provide therapeutic benefits for conditions such as depression or anxiety .

Data Table: Biological Activity Summary

Case Studies

- Antiviral Efficacy : A study evaluated the antiviral efficacy of this compound against HIV strains in vitro, showing a significant reduction in viral load compared to control groups. The compound demonstrated an IC50 value indicative of potent antiviral activity .

- Cancer Cell Line Studies : In a series of experiments using various cancer cell lines, this compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.

Eigenschaften

IUPAC Name |

N-[2-oxo-2-(4-pyridin-4-yloxypiperidin-1-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3/c1-11(18)16-10-14(19)17-8-4-13(5-9-17)20-12-2-6-15-7-3-12/h2-3,6-7,13H,4-5,8-10H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCULXVHKYYBYBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)N1CCC(CC1)OC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.